L-Histidine, N-D-prolyl-(9CI) is a dipeptide formed from L-histidine and D-proline. This compound is notable for its unique structural properties and is classified as a derivative of histidine, an essential amino acid involved in numerous biological functions, including protein synthesis and histamine production. The chemical formula for L-Histidine, N-D-prolyl-(9CI) is .
The synthesis of L-Histidine, N-D-prolyl-(9CI) can be achieved through various methods:
The peptide bond formation between L-histidine and D-proline involves the condensation reaction where a molecule of water is released as the amino group of L-histidine reacts with the carboxyl group of D-proline. This reaction can be facilitated under controlled pH and temperature conditions to optimize yield.
L-Histidine features an imidazole side chain that contributes to its unique properties. The molecular structure can be represented as follows:
When combined as L-Histidine, N-D-prolyl-(9CI), the structure reflects both amino acids linked by a peptide bond.
L-Histidine, N-D-prolyl-(9CI) participates in various chemical reactions:
The reactivity of this compound can be attributed to its functional groups, which allow it to engage in diverse biochemical interactions.
The mechanism of action for L-Histidine involves its role as a precursor for histamine synthesis, which plays crucial roles in immune responses, gastric acid secretion, and neurotransmission. Additionally, it acts as a buffering agent due to its ability to accept or donate protons based on physiological pH levels .
Research indicates that supplementation with L-histidine can enhance recovery from exercise-induced fatigue and improve muscle metabolism due to its antioxidant properties .
L-Histidine, N-D-prolyl-(9CI) has several applications:
The biosynthesis of L-histidine represents one of the most conserved and metabolically expensive amino acid pathways across prokaryotes, requiring 31–41 adenosine triphosphate (ATP) equivalents per molecule synthesized [7]. This pathway initiates with two primary precursors: 5-phosphoribosyl-1-pyrophosphate (PRPP) from the pentose phosphate pathway and adenosine triphosphate (ATP) from purine metabolism. The reaction catalyzed by ATP phosphoribosyltransferase (HisG) condenses PRPP and ATP to form N-1-(5'-phosphoribosyl)-ATP (PRATP), committing carbon and nitrogen resources toward histidine production [1] [9].
Subsequently, nine enzymatic steps modify the purine backbone of ATP to yield L-histidine. Notably, the fifth intermediate, 5'-phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR), is diverted back to purine biosynthesis, linking histidine and de novo purine production [1] [3]. This metabolic interdependence creates a critical node for cellular economy, as AICAR recycling regenerates ATP and maintains purine nucleotide pools. The pathway culminates in the oxidation of L-histidinol to L-histidine via the bifunctional enzyme histidinol dehydrogenase (HisD) [9].
Table 1: Core Enzymes in Prokaryotic L-Histidine Biosynthesis
Enzyme | Gene (C. glutamicum) | Function |
---|---|---|
ATP phosphoribosyltransferase | hisG | Catalyzes PRPP + ATP → PRATP |
Phosphoribosyl-AMP cyclohydrolase | hisI | Hydrolyzes PRATP to PRAMP (phosphoribosyl-AMP) |
Imidazoleglycerol-phosphate synthase | hisFH | Forms imidazole ring (requires glutamine amidotransferase activity) |
Histidinol-phosphate phosphatase | hisN | Dephosphorylates histidinol-phosphate |
Histidinol dehydrogenase | hisD | Oxidizes histidinol to histidine (NAD+-dependent) |
The formation of L-histidine-containing dipeptides such as N-D-prolyl-L-histidine requires specialized enzymatic systems beyond ribosomal translation. Nonribosomal peptide synthetases (NRPSs) serve as the primary machinery for dipeptide assembly in bacteria. NRPSs operate as modular mega-enzymes, with each module activating, modifying, and condensing specific amino acid substrates [7]. The synthesis of N-D-prolyl-L-histidine involves two catalytic modules:
Critically, NRPSs exhibit substrate flexibility, allowing incorporation of non-proteinogenic amino acids like D-proline. The structural specificity of the A domain determines amino acid selection, while epimerization (E) domains generate D-configured residues prior to condensation [7].
Table 2: NRPS Domains Implicated in Histidine-Containing Dipeptide Synthesis
Domain | Function | Specificity Determinants |
---|---|---|
Adenylation (A) | Activates amino acid via adenylate formation | Substrate pocket residues recognizing histidine imidazole ring |
Thiolation (T) | Transfers activated amino acid to PPant carrier | Conserved serine residue for PPant attachment |
Condensation (C) | Forms peptide bond between upstream (histidine) and downstream (proline) residues | Acceptor site accommodating D-proline configuration |
Epimerization (E) | Converts L-proline to D-proline (if required) | Catalytic base abstracting α-proton |
Corynebacterium glutamicum has been engineered extensively as an industrial platform for L-histidine and derivatives due to its native biosynthetic capacity and metabolic flexibility. Wild-type strains secrete negligible histidine; however, classical mutagenesis and metabolic engineering have yielded hyperproducers:
These strategies have achieved titers of 5.07 g/L in bioreactors [10]. For dipeptides like N-D-prolyl-L-histidine, C. glutamicum serves as a host for heterologous NRPS expression. Its robust amino acid secretion machinery facilitates precursor availability, while its genetic tractability enables pathway modularization [3].
Table 3: Metabolic Engineering Strategies for L-Histidine Production in C. glutamicum
Engineered Component | Modification | Impact on Yield |
---|---|---|
ATP phosphoribosyltransferase | hisGT235P-Y56M mutation | 0.83 → 3.10 g/L (shake flask) [10] |
PRPP synthase | prs overexpression | 1.21 g/L [10] |
Glycine cleavage system | gcvTHP from C. jeikeium | Enhanced C1 unit supply for purines [3] |
Oxidative pentose phosphate pathway | pgi deletion + zwf overexpression | Increased PRPP pools [3] [10] |
Histidine biosynthesis in prokaryotes is tightly regulated at enzymatic, transcriptional, and translational levels to balance metabolic demand and energy expenditure:
In C. glutamicum, a 103-bp 5'-UTR deletion upstream of hisD abolishes suspected regulatory RNA elements, suggesting translational control via uncharacterized mechanisms [1] [9]. Additionally, intracellular accumulation of intermediates like inosine monophosphate triggers metabolic rewiring to replenish ATP via AICAR recycling [3].
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